molecular formula C5H14Cl2N2 B1374607 (S)-1-Methylpyrrolidin-3-amine dihydrochloride CAS No. 874348-06-8

(S)-1-Methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B1374607
CAS No.: 874348-06-8
M. Wt: 173.08 g/mol
InChI Key: KMENRFVAAKFKIM-XRIGFGBMSA-N
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Description

“(S)-1-Methylpyrrolidin-3-amine dihydrochloride” is a chemical compound. It is a salt form, as indicated by the “dihydrochloride” in its name . The compound is related to the class of compounds known as amines .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “(S)-3-amino-pyrrolidine dihydrochloride” involves decarboxylation, N-tertbutyloxycarbonyl protection, sulfonylation, azide formation, reduction, and salification .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, N-(1-Naphthyl)ethylenediamine dihydrochloride, a related compound, is used in the Griess test, a colorimetric analysis method for detecting nitrate and nitrite in water samples .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For instance, the properties of metformin hydrochloride, a related compound, were analyzed and presented in a review .

Scientific Research Applications

Nucleophilic Reactivity

The nucleophilic reactivities of tertiary amines, including N-methylpyrrolidine, have been studied in reactions with benzhydrylium ions. These studies are significant in understanding the kinetics and mechanisms of amine reactions in organic chemistry (Ammer et al., 2010).

Applications in Cancer Treatment

In the field of medicinal chemistry, derivatives of methyl-substituted quaternary amines, related to N-methylpyrrolidine, have been developed as potent Poly (ADP-ribose) polymerase (PARP) inhibitors. These compounds are important for cancer treatment, exemplified by ABT-888, a compound in clinical trials (Penning et al., 2009).

Chemical Synthesis and Catalysis

N-methylpyrrolidine is used as a reducing agent in the reductive amination of aldehydes and ketones, showcasing its utility in synthetic organic chemistry for producing amines (Alinezhad et al., 2009).

Pharmaceutical Drug Development

The compound has been involved in the efficient synthesis of pharmaceutical drugs, such as H3 antagonist ABT-239, demonstrating its role in drug development and synthesis (Ku et al., 2006).

Materials Science

In materials science, N-methylpyrrolidine has been explored for solvothermal aluminophosphate zeotype synthesis. This application demonstrates its role as a solvent and template in the synthesis of novel materials (Wragg et al., 2011).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions. For instance, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling certain compounds .

Properties

IUPAC Name

(3S)-1-methylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENRFVAAKFKIM-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874348-06-8
Record name (3S)-1-methylpyrrolidin-3-amine dihydrochloride
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